Azidothymidine;AZT;ZDV
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Overview
Description
Azidothymidine, also known as Zidovudine, is a nucleoside analog reverse-transcriptase inhibitor. It was the first antiretroviral medication used to prevent and treat HIV/AIDS. Azidothymidine is generally recommended for use in combination with other antiretrovirals to prevent mother-to-child transmission during birth or after potential exposure .
Preparation Methods
Azidothymidine can be synthesized from thymidine through a series of chemical reactions. The synthetic route involves the substitution of the 3’ hydroxyl group of thymidine’s deoxyribose sugar with an azido group (N3). This process includes several steps such as protection of the hydroxyl group, dehalogenation, acylation, elimination, azidation, and deprotection .
Chemical Reactions Analysis
Azidothymidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group is introduced through a substitution reaction.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Elimination Reactions: Used in the synthetic process to prepare intermediates. Common reagents include halothymidine, acylating agents, and azidating agents. .
Scientific Research Applications
Azidothymidine has a wide range of applications in scientific research:
Medicine: Primarily used in the treatment of HIV/AIDS as part of highly active antiretroviral therapy (HAART). .
Biology: Used in studies related to viral replication and the inhibition of reverse transcriptase.
Chemistry: Employed in the synthesis of various nucleoside analogs and as a model compound for studying nucleoside analogs
Mechanism of Action
Azidothymidine works by inhibiting the enzyme reverse transcriptase that HIV uses to make DNA. This inhibition prevents the replication of the virus. The compound is incorporated into the viral DNA, causing chain termination due to the lack of a 3’ hydroxyl group necessary for forming phosphodiester bonds .
Comparison with Similar Compounds
Azidothymidine is unique among nucleoside analog reverse-transcriptase inhibitors due to its early discovery and widespread use. Similar compounds include:
Lamivudine: Another nucleoside analog used in combination with azidothymidine.
Abacavir: Often used in combination therapies with azidothymidine.
Tenofovir: A nucleotide analog reverse-transcriptase inhibitor with a similar mechanism of action but different chemical structure
Azidothymidine’s uniqueness lies in its historical significance as the first antiretroviral drug and its continued use in combination therapies to manage HIV/AIDS effectively .
Biological Activity
Azidothymidine, commonly known as AZT or ZDV, is a synthetic nucleoside analog that serves primarily as an antiretroviral medication in the treatment of HIV/AIDS. Its biological activity is multifaceted, encompassing mechanisms of action against viral replication, potential antibacterial properties, and implications for genotoxicity. This article delves into these aspects, supported by relevant research findings and case studies.
Nucleoside Reverse Transcriptase Inhibitor (NRTI)
AZT functions as a nucleoside reverse transcriptase inhibitor (NRTI) by mimicking thymidine, one of the building blocks of DNA. Upon entering the cell, AZT is phosphorylated to its active triphosphate form (AZT-TP), which competes with natural nucleotides for incorporation into viral DNA during reverse transcription. This incorporation leads to premature termination of the growing DNA chain, effectively halting HIV replication .
Selectivity and Toxicity
AZT exhibits a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases, which minimizes its cytotoxic effects on uninfected cells. However, at high concentrations, AZT can inhibit mitochondrial DNA polymerase, leading to potential toxic effects such as myopathy and cardiotoxicity .
Antibacterial Activity
Recent studies have revealed that AZT also possesses antibacterial properties, particularly against members of the Enterobacteriaceae family. Research indicates that AZT can enhance the efficacy of other antibiotics like tigecycline by inhibiting bacterial DNA synthesis and affecting gene expression related to antibiotic resistance .
Table 1: Antibacterial Activity of AZT Against Various Bacteria
Bacteria | Activity Level |
---|---|
Escherichia coli | Potent |
Salmonella typhimurium | Potent |
Klebsiella pneumoniae | Potent |
Shigella flexneri | Potent |
Vibrio cholerae | Potent |
Pseudomonas aeruginosa | No activity |
Mycobacterium tuberculosis | No activity |
Genotoxicity Profile
The genotoxic effects of AZT have been a subject of extensive research. Studies have shown that while short-term exposure to low concentrations does not induce significant genotoxicity, prolonged exposure to high concentrations can lead to micronucleus formation and DNA strand breaks in mammalian cells .
Case Study: Genotoxic Effects in Mammalian Cells
In vitro studies demonstrated that treatment with 1000 µg/ml AZT for 24 hours resulted in approximately 70% cell viability. The presence of micronuclei was noted primarily after prolonged exposure (24-48 hours), indicating a dose-dependent relationship between AZT concentration and genotoxic effects .
Clinical Implications
AZT was the first drug approved for HIV treatment and remains a cornerstone in antiretroviral therapy. Its use has significantly reduced morbidity and mortality associated with HIV infection. However, clinicians must balance its benefits against potential side effects and monitor for signs of mitochondrial toxicity in long-term users .
Properties
Molecular Formula |
C10H15N5O4 |
---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h5-8,16H,2-4H2,1H3,(H,12,17,18)/t5?,6-,7+,8+/m0/s1 |
InChI Key |
UZMZEOFNOSIBIL-UNYLCCJPSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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